molecular formula C14H20N2O3S B4180393 1-[4-(METHYLSULFONYL)PIPERAZINO]-3-PHENYL-1-PROPANONE

1-[4-(METHYLSULFONYL)PIPERAZINO]-3-PHENYL-1-PROPANONE

Cat. No.: B4180393
M. Wt: 296.39 g/mol
InChI Key: LPVNNCVGKXMING-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a methylsulfonyl group and a phenylpropanoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-3-PHENYL-1-PROPANONE typically involves the reaction of piperazine with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The methylsulfonyl group can be introduced by reacting the intermediate product with methylsulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(3-phenylpropanoyl)piperazine
  • 4-(3-phenylpropanoyl)piperidine
  • 1-(methylsulfonyl)piperazine

Comparison: 1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is unique due to the presence of both the methylsulfonyl and phenylpropanoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNNCVGKXMING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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